Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate
Overview
Description
Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate, also known as 5-bromo-3-cyano-2-(trifluoromethyl)benzoic acid ethyl ester, is a chemical compound that has been studied for its potential use in various applications. It is a brominated benzoic acid ester, and its structure is composed of a five-membered ring with a bromine atom at the 5-position, a cyano group at the 3-position, and a trifluoromethyl group at the 2-position. It has been used in various scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Ethyl Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoateano-2-(trifluoromethyl)benzoate has been used in various scientific research applications. It has been used in organic synthesis to prepare various derivatives of 3-cyano-2-(trifluoromethyl)benzoic acid, which have potential applications in drug discovery and biochemistry. It has also been used in the synthesis of heterocyclic compounds, such as benzimidazoles and benzoxazoles, which have potential applications in medicinal chemistry. Additionally, it has been used in the synthesis of fluorinated compounds, such as fluoroalkenes and fluoroalkynes, which have potential applications in materials science.
Mechanism of Action
The mechanism of action of ethyl Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoateano-2-(trifluoromethyl)benzoate is not fully understood. However, it is believed that the bromine atom at the 5-position of the five-membered ring is responsible for its reactivity. The bromine atom can be deprotonated, which leads to the formation of a bromonium ion. This bromonium ion can then react with a nucleophile, such as an alcohol, to form the desired product. Additionally, the trifluoromethyl group at the 2-position of the five-membered ring can also be deprotonated, which leads to the formation of a trifluoromethyl anion. This anion can then react with a nucleophile to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoateano-2-(trifluoromethyl)benzoate have not been studied in detail. However, it is believed that the bromine atom at the 5-position of the five-membered ring can act as a Lewis acid, which can lead to the formation of brominated adducts with various biomolecules. Additionally, the trifluoromethyl group at the 2-position of the five-membered ring can also act as a Lewis acid, which can lead to the formation of trifluoromethylated adducts with various biomolecules.
Advantages and Limitations for Lab Experiments
The use of ethyl Ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoateano-2-(trifluoromethyl)benzoate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it is a stable compound and can be stored for long periods of time without decomposing. However, there are also some limitations to its use. It is a strong acid, and it can be corrosive to skin and other materials. Additionally, it is highly reactive and can react with other
properties
IUPAC Name |
ethyl 5-bromo-3-cyano-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)8-4-7(12)3-6(5-16)9(8)11(13,14)15/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSGIQBLWONPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1C(F)(F)F)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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